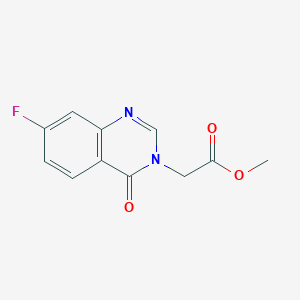

Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate

Description

Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate is a chemical compound with the molecular formula C11H9FN2O3 and a molecular weight of 236.2 g/mol It is a derivative of quinazoline, a bicyclic compound that is widely studied for its potential biological activities

Properties

IUPAC Name |

methyl 2-(7-fluoro-4-oxoquinazolin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c1-17-10(15)5-14-6-13-9-4-7(12)2-3-8(9)11(14)16/h2-4,6H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPKCODHMQEMNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=NC2=C(C1=O)C=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Niementowski Synthesis with Post-Alkylation

The Niementowski reaction, a cornerstone in quinazolinone synthesis, involves cyclizing anthranilic acid derivatives with formamide or urea. For the target compound, 7-fluoroanthranilic acid serves as the starting material. Heating 7-fluoroanthranilic acid with urea at 125–130°C yields 7-fluoro-3,4-dihydroquinazolin-4(3H)-one. Subsequent N-alkylation introduces the methyl acetate group:

Procedure :

- Cyclization : 7-Fluoroanthranilic acid (1.0 mmol) and urea (1.2 mmol) are heated at 130°C for 6 hours, forming 7-fluoro-3,4-dihydroquinazolin-4(3H)-one.

- Alkylation : The quinazolinone intermediate is reacted with methyl bromoacetate (1.5 mmol) in dimethylformamide (DMF) using cesium carbonate (2.5 mmol) as a base at room temperature for 24 hours.

Key Advantages :

Challenges :

- Requires purified 7-fluoroanthranilic acid, which may necessitate multi-step synthesis.

- Moderate yields (~65%) due to competing O-alkylation.

Three-Component Domino Reaction

A one-pot, metal-free approach enables simultaneous construction of the quinazolinone core and side chain. Arenediazonium salts, nitriles, and bifunctional anilines react sequentially to form N-heterocycles.

Procedure :

- Diazonium Salt Formation : 7-Fluoroaniline is diazotized with sodium nitrite in hydrochloric acid at 0–5°C.

- Nitrile Addition : The diazonium salt reacts with methyl cyanoacetate (1.2 mmol) to form an N-arylnitrilium intermediate.

- Cyclization : A bifunctional aniline derivative (e.g., 2-aminobenzamide) undergoes nucleophilic addition and cyclization, yielding the target compound.

Optimization :

- Solvent: Acetonitrile improves solubility of intermediates.

- Temperature: 60°C balances reaction rate and selectivity.

Outcome :

Base-Promoted Nucleophilic Aromatic Substitution

This method leverages electron-deficient aromatic rings for regioselective substitution. 2-Fluoro-N-methylbenzamide derivatives react with methyl glycinate under strongly basic conditions.

Procedure :

- Substrate Preparation : 7-Fluoro-2-iodobenzamide is synthesized via iodination of 7-fluoroanthranilic acid.

- SNAr Reaction : The substrate reacts with methyl glycinate (2.5 mmol) in dimethyl sulfoxide (DMSO) with cesium carbonate (4.0 mmol) at 135°C for 24 hours.

Mechanistic Insight :

- The fluoro group activates the aromatic ring for nucleophilic attack.

- Cesium carbonate deprotonates the amine, facilitating cyclization.

Yield : 68% after recrystallization from ethyl acetate.

Palladium-Catalyzed C–N Coupling

Palladium catalysts enable efficient cross-coupling between 2-aminobenzamides and aryl halides. This method introduces the methyl acetate group via a Suzuki-Miyaura reaction.

Procedure :

- Core Synthesis : 7-Fluoro-2-aminobenzamide (1.0 mmol) reacts with methyl acrylate (1.2 mmol) using PdCl₂ (5 mol%) and tert-butyl isocyanide (3.0 mmol) in toluene at 145°C for 8 hours.

- Cyclization : Intramolecular C–N coupling forms the quinazolinone ring.

Advantages :

Limitations :

- Requires inert atmosphere and costly catalysts.

Microwave-Assisted Alkylation

Microwave irradiation accelerates alkylation of pre-formed quinazolinones. This method reduces reaction times from hours to minutes.

Procedure :

- Quinazolinone Synthesis : 7-Fluoro-3,4-dihydroquinazolin-4(3H)-one is prepared via Niementowski synthesis.

- Microwave Alkylation : The intermediate (1.0 mmol) and methyl bromoacetate (1.5 mmol) are irradiated at 100°C for 15 minutes in DMF with potassium carbonate (2.0 mmol).

Results :

Comparative Analysis of Methods

| Method | Yield | Conditions | Catalyst | Scalability |

|---|---|---|---|---|

| Niementowski + Alkylation | 65% | 130°C, 6 h | None | High |

| Three-Component Reaction | 72% | 60°C, 12 h | None | Moderate |

| SNAr Cyclization | 68% | 135°C, 24 h | Cs₂CO₃ | Low |

| Palladium-Catalyzed | 75% | 145°C, 8 h | PdCl₂ | Moderate |

| Microwave Alkylation | 80% | 100°C, 15 min (MW) | None | High |

Key Observations :

- Microwave-assisted alkylation offers the highest efficiency and shortest reaction time.

- Metal-free methods (three-component, Niementowski) are preferable for green chemistry.

Chemical Reactions Analysis

Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce various substituents at the fluorine or ester positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate has been investigated for its antimicrobial properties. Studies have shown that derivatives of quinazoline compounds exhibit significant antibacterial and antifungal activities. For instance, a related study highlighted the synthesis of various quinazoline derivatives, which were tested against bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating promising results with minimum inhibitory concentrations (MICs) indicating effective antimicrobial potential .

Cancer Treatment

The compound has also been explored for its potential in cancer treatment. Research indicates that derivatives of quinazoline can inhibit cancer cell proliferation. The presence of the fluorine atom in the structure enhances the biological activity, making it a candidate for further development in anticancer therapies. Various studies have focused on the synthesis of fluorinated quinazoline derivatives and their effects on cancer cell lines, suggesting that modifications to the quinazoline framework can lead to improved efficacy against specific cancers .

Antimicrobial Studies

Synthesis and Characterization

The synthesis of this compound involves multiple steps, typically starting from readily available quinazoline precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds. A study demonstrated that specific modifications at various positions on the quinazoline ring could enhance antimicrobial activity against a range of pathogens .

Case Studies

- Antibacterial Screening : A comprehensive study assessed several synthesized derivatives against common bacterial strains. Compounds similar to this compound showed significant inhibition zones in well diffusion assays, indicating their potential as broad-spectrum antibacterial agents .

- Fungal Inhibition : The antifungal activity was also evaluated, with some derivatives exhibiting effectiveness against Candida albicans and other fungal pathogens. The results indicated that structural variations could lead to enhanced antifungal properties, making these compounds suitable for further exploration in antifungal drug development .

Synthetic Methodologies

The synthesis of this compound typically involves:

- Formation of Quinazoline Core : Utilizing starting materials such as anthranilic acid and appropriate aldehydes or ketones.

- Fluorination Step : Introducing fluorine at the 7-position to enhance biological activity.

- Acetate Formation : The final step involves esterification to yield this compound.

These synthetic routes have been optimized over time to improve yields and reduce reaction times, making them more suitable for large-scale production.

Mechanism of Action

The mechanism of action of Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to disruptions in cell signaling pathways. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar compounds to Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate include:

Ethyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.

Methyl 2-(7-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate: Similar structure but with a chlorine atom instead of fluorine.

Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate: Similar structure but with a propanoate group instead of an acetate group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Biological Activity

Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H9FN2O3

- Molecular Weight : 236.2 g/mol

- CAS Number : 923177-95-1

The compound features a fluorine atom at the 7-position and an oxo group at the 4-position of the quinazoline ring, which are critical for its biological activity.

This compound primarily acts as an enzyme inhibitor. Its mechanism involves binding to specific kinases and other proteins involved in cell signaling pathways. This interaction can inhibit the activity of these enzymes, leading to disrupted cellular processes such as proliferation and survival, which is particularly relevant in cancer therapy .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 5.9 |

| SW480 (Colorectal) | 2.3 |

| MCF-7 (Breast Cancer) | 5.65 |

These values suggest that the compound is particularly potent against lung cancer cells compared to others .

Enzyme Inhibition

The compound has been studied for its ability to inhibit cyclooxygenase (Cox) enzymes, which are involved in inflammatory processes. This inhibition can lead to reduced platelet aggregation and potential antiplatelet effects, similar to other acetoxy quinolones .

Case Studies and Research Findings

- In Vitro Studies : Various studies have demonstrated that this compound effectively induces apoptosis in cancer cells. For instance, a study reported that this compound could cause cell cycle arrest in the S phase in A549 cells, indicating its potential as a chemotherapeutic agent .

- Comparative Studies : When compared to other quinazoline derivatives, this compound showed superior activity against certain cancer cell lines. For example, it outperformed traditional chemotherapeutics like Cisplatin in specific assays .

Synthesis and Derivative Research

The synthesis of this compound typically involves the reaction of 2-aminobenzoyl fluoride with ethyl chloroacetate under basic conditions, followed by cyclization and esterification. Researchers are also exploring various structural modifications to enhance its biological activity further.

Q & A

Q. Crystallographic Characterization :

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for refinement, leveraging Hirshfeld surface analysis to resolve weak interactions (e.g., C–H···O, π-π stacking) .

Challenges : - Disordered fluorine or methyl groups require constrained refinement.

- Twinning or low-resolution data may necessitate alternative software (e.g., Olex2 for dual-space methods) .

What methodological approaches are recommended to resolve contradictions in biological activity data across studies?

Case Example : Discrepancies in reported IC₅₀ values for kinase inhibition may arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration, incubation time).

- Compound Purity : Validate via HPLC (>95% purity; residual solvents can skew results) .

- Structural Confirmation : Cross-validate with NMR (¹H/¹³C, DEPT-Q) and HRMS to rule out degradation .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinases (e.g., EGFR). Parameterize fluorine’s electronegativity and its impact on hydrogen bonding .

- MD Simulations : GROMACS or AMBER can assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on fluorine’s role in hydrophobic pockets .

What strategies improve the compound’s pharmacokinetic profile in preclinical studies?

Q. Key Considerations :

- Lipophilicity : Adjust logP via substituents (e.g., fluorination enhances membrane permeability but may reduce solubility).

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) to slow CYP450-mediated oxidation .

- In Silico Tools : Use SwissADME to predict bioavailability and BBB penetration .

How can regioselectivity challenges during fluorination be addressed?

Q. Approaches :

- Directing Groups : Install temporary protecting groups (e.g., Boc) to steer electrophilic fluorination to the C7 position .

- Metal Catalysis : Use Pd/Cu systems for C–H activation, as seen in analogous quinazolinone syntheses .

What advanced techniques validate the compound’s stability under physiological conditions?

Q. Protocols :

- Forced Degradation Studies : Expose to pH 1–9 buffers (37°C, 24h) and analyze degradation products via LC-MS .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C indicates suitability for lyophilization) .

How do crystallographic data resolve ambiguities in tautomeric forms of the quinazolinone core?

Case Study : The 4-oxo vs. 4-hydroxy tautomer can be distinguished via:

- SC-XRD : Bond lengths (C=O ~1.21 Å vs. C–O ~1.36 Å) and hydrogen-bonding networks .

- Solid-State NMR : ¹⁵N CP/MAS to confirm protonation states .

What are the implications of fluorine substitution on the compound’s electronic and steric properties?

Q. Electronic Effects :

- Fluorine’s electronegativity increases electron deficiency, enhancing π-π stacking with aromatic residues in target proteins.

Steric Effects : - The van der Waals radius of fluorine (1.47 Å) minimally disrupts binding compared to bulkier substituents (e.g., Cl, Br) .

How can researchers address low reproducibility in biological assays involving this compound?

Q. Troubleshooting :

- Compound Storage : Store at –20°C under argon to prevent hydrolysis of the ester group.

- Cell Line Validation : Use STR profiling to confirm identity and minimize cross-contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.